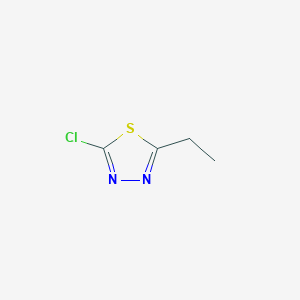
Hexachloro-Ruthenium(III)
Übersicht
Beschreibung
Ruthenium chloride (RuCl6), also known as hexachlororuthenium, is a chemical compound with the formula RuCl6. It exists as a dark brown or black solid and is commonly used as a starting material in ruthenium chemistry .
Synthesis Analysis
Anhydrous ruthenium (III) chloride is usually prepared by heating powdered ruthenium metal with chlorine. The chlorination can be conducted in the presence of carbon monoxide, and the product crystallizes upon cooling .Chemical Reactions Analysis
Ruthenium (III) chloride can participate in various chemical reactions, including its reduction to form mixed valence polymers like diruthenium tetraacetate chloride .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Solarenergie
Hexachloro-Ruthenium(III) wird bei der Entwicklung von Solarmaterialien eingesetzt. Seine organometallischen Eigenschaften ermöglichen die Löslichkeit in nicht-wässrigen Medien, was für die Herstellung von Geräten zur Solarenergiegewinnung von Vorteil ist. Diese Verbindung kann in Solarzellen integriert werden, um deren Effizienz und Stabilität zu verbessern .
Wasseraufbereitung
Im Bereich der Wasseraufbereitung dient Hexachloro-Ruthenium(III) als Katalysator für chemische Reaktionen, die Wasser reinigen. Es kann dazu beitragen, Schadstoffe und organische Verbindungen abzubauen und ist damit ein wertvolles Element in fortschrittlichen Wasseraufbereitungstechnologien .
Chemotherapeutische Forschung
Ruthenium-basierte Komplexe, darunter Hexachloro-Ruthenium(III), werden als potenzielle Chemotherapeutika untersucht. Sie zeigen vielversprechende Ergebnisse bei der Bindung an menschliche Serumproteine, ein entscheidender Schritt bei der Verabreichung von Krebsmedikamenten. Studien haben sich auf die Bindungskinetik dieser Verbindungen an Serumproteine konzentriert, was für das Verständnis ihres pharmakologischen Verhaltens unerlässlich ist .
Materialwissenschaften
In den Materialwissenschaften wird Hexachloro-Ruthenium(III) zur Herstellung von hochreinen Materialien für verschiedene Anwendungen verwendet. Seine Fähigkeit, stabile Verbindungen mit anderen Elementen zu bilden, macht es geeignet für die Herstellung von Legierungen und Verbundwerkstoffen mit verbesserten Eigenschaften .
Katalyse
Hexachloro-Ruthenium(III) wirkt als Katalysator in einer Vielzahl von chemischen Reaktionen. Es ist besonders nützlich in organischen Syntheseprozessen, bei denen es zur Bildung komplexer Moleküle beitragen kann. Seine katalytischen Eigenschaften werden bei industriellen Synthesen von Pharmazeutika und Feinchemikalien genutzt .
Analytische Chemie
Diese Verbindung ist auch in der analytischen Chemie von Bedeutung. Sie kann als Standard in der Massenspektrometrie zur Kalibrierung von Instrumenten oder als Reagenz in chemischen Analysen zum Nachweis anderer Substanzen verwendet werden .
Nanotechnologie
Die hochreinen Formen von Hexachloro-Ruthenium(III), wie z. B. Submikron- und Nanopulver, sind in der Nanotechnologie von entscheidender Bedeutung. Sie werden bei der Herstellung von nanoskaligen Geräten und Materialien verwendet, die Anwendungen von Elektronik bis hin zur Biomedizin abdecken .
Elektrochemie
Schließlich wird Hexachloro-Ruthenium(III) in der Elektrochemie bei der Entwicklung von elektrochemischen Sensoren eingesetzt. Diese Sensoren können Spuren von Chemikalien in verschiedenen Umgebungen nachweisen und sind damit wichtige Werkzeuge für die Umweltüberwachung und Diagnostik .
Wirkmechanismus
Target of Action
Hexachlororuthenium, also known as Ruthenium Chloride (RuCl6), is a compound that is extensively employed as a catalyst in chemical synthesis reactions . The primary targets of Hexachlororuthenium are the reactants in these chemical reactions. It interacts with these reactants to facilitate their transformation into the desired products .
Mode of Action
The mode of action of Hexachlororuthenium involves its interaction with its targets, the reactants in chemical reactions. It acts as a catalyst, reducing the activation energy required for the reaction and thereby accelerating the reaction rate . The exact nature of these interactions can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
The biochemical pathways affected by Hexachlororuthenium are those of the chemical reactions it catalyzes. For example, it is used in the oxidation of alcohols and aldehydes . In these reactions, Hexachlororuthenium facilitates the conversion of these compounds into their oxidized forms. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.
Pharmacokinetics
Its bioavailability would depend on the specific conditions of the reaction, including the concentration of Hexachlororuthenium and the presence of other reactants .
Result of Action
The result of Hexachlororuthenium’s action is the facilitation of chemical reactions. By acting as a catalyst, it accelerates these reactions and enables the transformation of reactants into products . The molecular and cellular effects of Hexachlororuthenium’s action would therefore be the changes in the concentrations of these reactants and products.
Action Environment
The action of Hexachlororuthenium can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the concentrations of the reactants, and the presence of other substances that may interact with Hexachlororuthenium. These factors can affect the efficacy and stability of Hexachlororuthenium as a catalyst .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexachlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWXPBDKSOVOK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59201-33-1, 25443-63-4 | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59201-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripotassium hexachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025443634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059201331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ruthenium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)